4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide
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Overview
Description
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-chlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 3-chlorobenzenesulfonamide: The sulfonyl chloride is then reacted with an amine, such as methylamine, to form the sulfonamide.
Coupling with 2-methoxybenzoic acid: The sulfonamide is coupled with 2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorobenzenesulfonamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Investigated for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-[(4-oxo-4,5-dihydrothiazol-2-yl)amino]benzenesulfonamide: Another sulfonamide derivative with potential anticancer properties.
N-(2-methoxyphenyl)-4-[(4-nitrophenyl)sulfonamido]benzamide: A compound with similar structural features but different substituents, leading to varied biological activities.
Uniqueness
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-8-3-2-7-19(20)24-21(25)16-11-9-15(10-12-16)14-23-29(26,27)18-6-4-5-17(22)13-18/h2-13,23H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYSFHUUECSHNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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